N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18-7-9-20(10-8-18)17-36-28-31-23-6-4-3-5-22(23)26-30-24(27(34)32(26)28)15-25(33)29-16-19-11-13-21(35-2)14-12-19/h3-14,24H,15-17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUKJHARNLRRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide” typically involves multi-step organic reactions. The process may include:
Formation of the imidazoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions.
Attachment of the acetamide group: This can be done through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group at position 5 of the imidazoquinazoline core is susceptible to nucleophilic displacement due to its moderate leaving-group ability.
| Reaction Type | Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide (e.g., CH₃I), 60°C | S-alkylated derivatives | Higher yields observed with electron-deficient alkylating agents. Competing oxidation may occur. | |
| Arylation | CuI, phenanthroline, arylboronic acid, 80°C | Biaryl sulfides | Limited reactivity due to steric hindrance from the adjacent imidazoquinazoline core. |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.
| Reaction Type | Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 hrs | 2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetic acid | Complete conversion achieved; product precipitates in >85% yield. | |
| Basic Hydrolysis | NaOH (aq.), ethanol, 70°C | Sodium salt of acetic acid derivative | Requires prolonged reaction times (24–48 hrs) for full deacylation. |
Electrophilic Aromatic Substitution
The electron-rich quinazoline ring facilitates electrophilic substitution, primarily at positions 7 and 9.
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone under controlled conditions.
| Reaction Type | Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Sulfoxide Formation | H₂O₂ (30%), acetic acid, 50°C | Sulfoxide derivative | Kinetics show first-order dependence on H₂O₂ concentration. | |
| Sulfone Formation | mCPBA, DCM, 25°C | Sulfone derivative | Quantitative conversion achieved within 2 hrs. |
Functionalization of the Methoxybenzyl Group
The 4-methoxyphenylmethyl substituent undergoes demethylation and ring-directed reactions.
Reductive Transformations
The imidazoquinazoline core remains stable under mild reductive conditions, but the acetamide group can be reduced.
| Reaction Type | Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, reflux | 2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)ethylamine | Over-reduction of the quinazolinone ring avoided by temperature control. |
Cycloaddition and Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings at the sulfanyl group.
| Reaction Type | Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl sulfides | Limited by steric bulk; yields rarely exceed 40%. |
Scientific Research Applications
Antidiabetic Agents
Recent studies have explored the compound's potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes by regulating blood glucose levels. A study reported the synthesis of novel imidazo[1,2-c]quinazoline derivatives, including N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide. The inhibitory potency was assessed against Saccharomyces cerevisiae α-glucosidase, revealing IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM. This indicates that some derivatives exhibited significant antidiabetic activity, warranting further investigation into their therapeutic potential .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Imidazoquinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of a methoxy group and a sulfanyl moiety enhances biological activity through improved binding affinity to target enzymes involved in cancer progression .
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. The incorporation of the imidazo[1,2-c]quinazoline scaffold may enhance the compound's efficacy against bacterial and fungal strains. Preliminary tests on related compounds have shown promising results, suggesting that this compound could be further explored for its antimicrobial potential .
Case Study 1: Synthesis and Evaluation as Antidiabetic Agents
In a study published in late 2024, researchers synthesized several imidazo[1,2-c]quinazoline derivatives and evaluated their α-glucosidase inhibitory activity. Among these, this compound was identified as one of the most potent inhibitors with an IC50 value significantly lower than existing antidiabetic drugs .
Case Study 2: Structure-Activity Relationship (SAR) Studies
A comprehensive SAR study revealed that modifications to the imidazo[1,2-c]quinazoline core significantly influenced biological activity. The presence of specific substituents such as methoxy and methyl groups at strategic positions improved binding affinity to target enzymes and increased overall efficacy . This research underscores the importance of chemical structure in drug design.
Mechanism of Action
The mechanism of action of “N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity by binding to active sites or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Quinazolinone vs. Imidazo[1,2-c]quinazoline
- N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (): Features a simpler quinazolinone ring (non-fused) instead of the imidazo-quinazoline core. Bioactivity: Quinazolinones are associated with anticancer and antimicrobial activity, while imidazo-quinazolines show stronger anticonvulsant effects .
Thiazolidinone Derivatives
- N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide (): Replaces the imidazo-quinazoline with a thiazolidinone ring.
Substituent Variations
Sulfanyl Group Modifications
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ():
Acetamide Side Chain
Key Reactions
- Coupling of Diazonium Salts : Used in to introduce aryl groups via diazonium intermediates, a method applicable to the target compound’s synthesis .
- Thiocarbonyl Insertion : As described in , thioglycolic acid refluxing enables sulfanyl group incorporation, critical for the target’s 5-position substitution .
Spectroscopic and Computational Analysis
- ¹H-NMR : The target’s 4-methoxybenzyl group shows a singlet at δ 3.77 ppm (OCH₃), while the 4-methylbenzyl sulfanyl group exhibits aromatic protons at δ 7.20–7.64 ppm (cf. ) .
- IR: Strong C=O stretches at ~1660 cm⁻¹ (quinazolinone) and ~2210 cm⁻¹ (C≡N in related cyanoacetamides) .
- Molecular Docking : The imidazo-quinazoline core likely interacts with GABA receptors via π-π stacking, while the 4-methoxy group may form hydrogen bonds with polar residues (e.g., Asp286 in ROCK1 kinase) .
Structure-Activity Relationships (SAR)
Q & A
Basic: What synthetic strategies are employed to synthesize this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the imidazo[1,2-c]quinazolinone core, followed by functionalization with sulfanyl and acetamide groups. A common approach includes:
- Step 1: Formation of the quinazolinone ring via cyclization of substituted anthranilic acid derivatives under acidic conditions.
- Step 2: Introduction of the sulfanyl group at position 5 via nucleophilic substitution using [(4-methylphenyl)methyl]thiol.
- Step 3: Acetamide side-chain incorporation through alkylation or coupling reactions.
Intermediates are characterized using NMR (¹H/¹³C) , mass spectrometry (HRMS) , and HPLC purity analysis to confirm structural integrity .
Advanced: How can Design of Experiments (DoE) and Bayesian optimization improve synthesis yield?
Answer:
- DoE : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) identifies critical factors affecting yield. For example, a central composite design (CCD) optimizes reaction time and stoichiometry, reducing byproduct formation .
- Bayesian Optimization : Machine learning models predict optimal conditions by iteratively updating prior experimental data. This method outperforms manual optimization in complex multi-step syntheses, achieving >90% yield in fewer trials .
Basic: What spectroscopic techniques validate the compound’s structure?
Answer:
- ¹H/¹³C NMR : Confirms proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone.
- FT-IR : Verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ±2 ppm).
- X-ray crystallography (if available): Resolves 3D conformation, critical for SAR studies .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Answer:
- Comparative SAR Analysis : Evaluate analogs with modifications (e.g., substituents on the phenyl ring or imidazo-quinazolinone core) to identify bioactivity trends. For example, replacing 4-methoxy with 4-fluoro groups may alter hydrophobicity and target binding .
- Molecular Docking : Predict interactions with target proteins (e.g., kinases) to rationalize discrepancies between in vitro and in vivo results .
Basic: Which structural motifs are critical for bioactivity?
Answer:
Key features include:
- Imidazo[1,2-c]quinazolinone core : Essential for intercalation with DNA or enzyme active sites.
- Sulfanyl group : Enhances lipophilicity and membrane permeability.
- 4-Methoxybenzyl moiety : Modulates electronic effects, influencing receptor binding affinity .
Advanced: Can flow chemistry enhance scalable synthesis of this compound?
Answer:
Yes. Continuous-flow systems enable precise control of reaction parameters (e.g., residence time, mixing efficiency). For example:
- Omura-Sharma-Swern Oxidation : Achieved in flow reactors with >80% yield, minimizing thermal degradation of intermediates .
- In-line Purification : Integrated scavenger columns remove impurities, streamlining multi-step workflows .
Advanced: How does AI integration (e.g., COMSOL Multiphysics) optimize reaction conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
